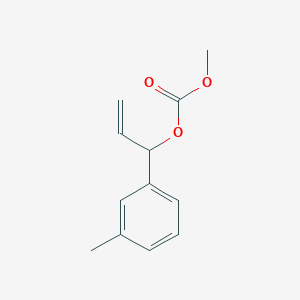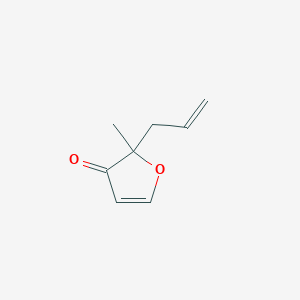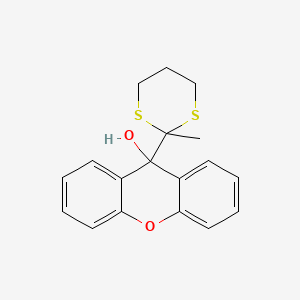![molecular formula C14H18O B12548701 {[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene CAS No. 144675-80-9](/img/structure/B12548701.png)
{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene is an organic compound characterized by a benzene ring substituted with a hepta-1,6-dien-4-yloxy group. This compound is of interest due to its unique structure, which combines the aromatic stability of benzene with the reactive diene functionality, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with hepta-1,6-dien-4-ol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ether linkage. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal-organic frameworks can be employed to facilitate the etherification reaction under milder conditions, reducing energy consumption and improving safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene can undergo oxidation reactions, particularly at the diene moiety, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced using hydrogenation catalysts to yield saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for epoxidation and dihydroxylation, respectively.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
- Various substituted benzene derivatives from electrophilic aromatic substitution.
Epoxides: and from oxidation.
Saturated ethers: from reduction.
Applications De Recherche Scientifique
{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of polymers and advanced materials due to its reactive diene functionality.
Mécanisme D'action
The mechanism by which {[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene exerts its effects depends on the specific application. In chemical reactions, the diene moiety can participate in Diels-Alder reactions, forming cyclohexene derivatives. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl ethers: Compounds like benzyl methyl ether or benzyl ethyl ether share the benzyl ether linkage but lack the diene functionality.
Diene compounds: Hepta-1,6-diene and other dienes are structurally similar but do not contain the benzene ring.
Uniqueness
{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene is unique due to its combination of an aromatic benzene ring and a reactive diene moiety, providing a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
144675-80-9 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
hepta-1,6-dien-4-yloxymethylbenzene |
InChI |
InChI=1S/C14H18O/c1-3-8-14(9-4-2)15-12-13-10-6-5-7-11-13/h3-7,10-11,14H,1-2,8-9,12H2 |
Clé InChI |
KIEGVGXUURCIAS-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(CC=C)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B12548618.png)
![N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide](/img/structure/B12548619.png)
![Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12548622.png)
![2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide](/img/structure/B12548635.png)
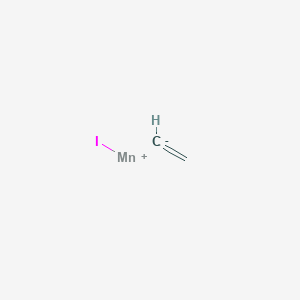
![2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12548641.png)
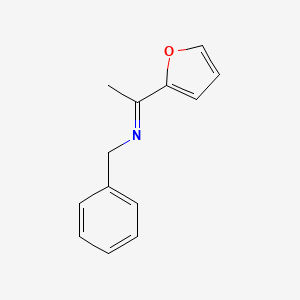
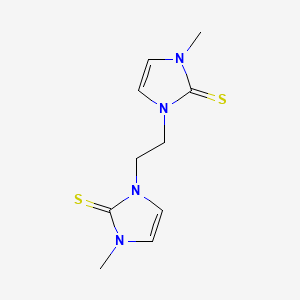

![1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12548675.png)
![2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B12548685.png)
